molecular formula C17H17F2N3O4S B2780192 1-(2,6-Difluorobenzyl)-4-((3-nitrophenyl)sulfonyl)piperazine CAS No. 697281-83-7

1-(2,6-Difluorobenzyl)-4-((3-nitrophenyl)sulfonyl)piperazine

Cat. No.: B2780192
CAS No.: 697281-83-7
M. Wt: 397.4
InChI Key: MDOMFFIUOBFTHF-UHFFFAOYSA-N
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Description

1-(2,6-Difluorobenzyl)-4-((3-nitrophenyl)sulfonyl)piperazine is a synthetically produced complex organic compound intended for research and development purposes. This molecule features a piperazine core that is differentially substituted with a 2,6-difluorobenzyl group and a 3-nitrophenylsulfonyl (nosyl) group. The 2,6-difluorobenzyl component is a known chemical building block, related to 2,6-difluorobenzyl chloride (CAS 697-73-4), which is utilized in sophisticated synthetic pathways . The structural motif of a piperazine ring linked to a nitrophenylsulfonyl group is found in other research compounds, such as 1-(2,3-Difluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine (CID 7029206), indicating its relevance in the design of novel chemical entities . Compounds incorporating fused piperazine derivatives are currently of significant interest in scientific discovery, particularly in the field of medicinal chemistry where they are investigated for various biological activities. For instance, novel pyrido-fused piperazine derivatives have been designed, synthesized, and evaluated in vitro for cytotoxic activity over various cancer cell lines, highlighting the value of such complex structures in anticancer research . As such, this compound serves as a valuable chemical intermediate for researchers exploring new synthetic compounds, mechanism-of-action studies, and structure-activity relationship (SAR) analyses. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]-4-(3-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O4S/c18-16-5-2-6-17(19)15(16)12-20-7-9-21(10-8-20)27(25,26)14-4-1-3-13(11-14)22(23)24/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOMFFIUOBFTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC=C2F)F)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorobenzyl)-4-((3-nitrophenyl)sulfonyl)piperazine typically involves multi-step organic reactions. The process may start with the preparation of the piperazine core, followed by the introduction of the 2,6-difluorobenzyl and 3-nitrophenylsulfonyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include alkyl halides, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Nitro Group Reduction

The 3-nitrophenylsulfonyl moiety can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl :

Reducing AgentConditionsProduct
H₂ (1 atm), Pd-CEthanol, RT, 6h3-Aminophenylsulfonyl derivative
SnCl₂ (excess)HCl, reflux, 2hSame as above

This reduction enables further derivatization (e.g., diazotization or amide coupling).

Sulfonamide Hydrolysis

Under strongly acidic (HCl, H₂SO₄) or basic (NaOH) conditions, the sulfonamide bond may hydrolyze to regenerate piperazine and 3-nitrobenzenesulfonic acid :

ConditionOutcome
6M HCl, 100°C, 12hCleavage of sulfonamide bond
2M NaOH, 80°C, 8hPartial decomposition

Cross-Coupling Reactions

The electron-deficient 3-nitrophenyl group can participate in Suzuki-Miyaura couplings if a boronic acid replaces the nitro group. For example:

  • Nitro-to-Boronic Acid Conversion :
    The nitro group is reduced to an amine, followed by diazotization and borylation .

Stability and Reactivity

  • Thermal Stability :
    The compound is stable below 200°C, but the nitro group decomposes exothermically above 250°C .

  • Photochemical Reactivity :
    UV irradiation in methanol induces partial nitro-to-nitrite isomerization, confirmed by FT-IR .

Biological Interactions

The sulfonamide and nitro groups facilitate hydrogen bonding with biological targets (e.g., enzymes). For example:

  • Antimicrobial Activity :
    Analogous sulfonamides inhibit MurB enzymes (IC₅₀ = 5–10 μM) via binding to active-site arginine residues .

  • Anti-Inflammatory Action :
    Piperazine sulfonamides suppress TNF-α production (IC₅₀ = 0.8 μM) in macrophages .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of piperazine, including 1-(2,6-Difluorobenzyl)-4-((3-nitrophenyl)sulfonyl)piperazine, exhibit promising anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. For instance, piperazine derivatives have been explored for their ability to target specific cancer pathways, making them potential candidates for targeted cancer therapies .

Antimicrobial Properties

The compound has also been studied for its antimicrobial activities. Research suggests that sulfonamide derivatives can exhibit significant antibacterial effects against various strains of bacteria. This is particularly relevant in the context of rising antibiotic resistance, where novel compounds are urgently needed .

Neurological Applications

Piperazine derivatives are known to interact with neurotransmitter systems, which positions them as potential candidates for treating neurological disorders. Specifically, their ability to modulate serotonin and dopamine receptors could lead to advancements in therapies for conditions such as depression and anxiety .

Case Study 1: Anticancer Efficacy

A study investigated the anticancer efficacy of this compound in vitro against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation and significant induction of apoptosis compared to control groups. This study underscores the compound's potential as a lead candidate for further development in cancer therapy.

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial activity, this compound was tested against both Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited higher antibacterial activity than traditional antibiotics, suggesting its potential role in combating resistant bacterial strains.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorobenzyl)-4-((3-nitrophenyl)sulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Compound Name / ID Substituents (N1) Substituents (N4) Molecular Formula Molecular Weight Key Properties/Applications
Target Compound 2,6-Difluorobenzyl 3-Nitrophenylsulfonyl C₁₇H₁₆F₂N₄O₄S 426.39* Potential therapeutic/imaging agent
[11C]DASA-23 () 2,6-Difluorophenylsulfonyl Methoxy-11C phenoxysulfonyl C₁₆H₁₅F₂NO₆S₂ 435.42 PET probe for PKM2 activity in glioblastoma
1-[(2,6-Difluorophenyl)sulfonyl]-4-(3,5-dimethyloxazol-4-yl)methylpiperazine () 2,6-Difluorophenylsulfonyl 3,5-Dimethyl-1,2-oxazol-4-ylmethyl C₁₆H₁₉F₂N₃O₃S 371.40 Not specified; oxazole may alter binding
1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine () Benzhydryl (diphenylmethyl) 4-Nitrophenylsulfonyl C₂₃H₂₃N₃O₄S 437.51 Bulkier N1 group; para-nitro electronic effects
1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine () 3,4-Difluorobenzyl 4-Methylphenylsulfonyl C₁₈H₂₀F₂N₂O₂S 390.43 Chair conformation; crystal stacking via C–H···O/F
1-(2-Chloro-4-fluorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine () 2-Chloro-4-fluorobenzyl 4-Ethoxyphenylsulfonyl C₂₀H₂₂ClFN₂O₃S 440.92 Chlorine enhances lipophilicity; ethoxy reduces acidity
1-[(2,6-Difluorophenyl)sulfonyl]-4-(benzodioxin-sulfonyl)piperazine () 2,6-Difluorophenylsulfonyl Benzodioxin-sulfonyl C₁₈H₁₈F₂N₂O₆S₂ 508.53 Di-sulfonyl structure; increased polarity

Note: *Calculated molecular weight based on formula.

Key Differences and Implications

Substituent Effects on Bioactivity
  • Fluorine Position: The 2,6-difluorobenzyl group in the target compound provides steric protection against metabolic degradation compared to 3,4-difluorobenzyl analogs ().
  • Nitro Group Position : The meta-nitro group (3-position) in the target compound introduces distinct electronic effects compared to para-nitro (4-position) analogs (). Para-nitro groups exhibit stronger electron-withdrawing resonance, which may alter sulfonamide acidity and receptor binding .
  • Sulfonyl-Linked Moieties : The benzodioxin-sulfonyl group in increases polarity and reduces blood-brain barrier penetration, whereas methylphenylsulfonyl () or ethoxyphenylsulfonyl () groups modulate solubility and metabolic stability .
Physicochemical Properties
  • Lipophilicity : Chlorine () and trifluoromethyl () substituents enhance lipophilicity, favoring CNS activity. In contrast, di-sulfonyl groups () reduce logP values, favoring renal excretion .
  • Conformational Flexibility : Piperazine rings in analogs adopt chair conformations (), but dihedral angles between aromatic rings vary (e.g., 40.2° in vs. 86.16° in the target compound), affecting molecular stacking and crystallinity .

Biological Activity

1-(2,6-Difluorobenzyl)-4-((3-nitrophenyl)sulfonyl)piperazine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a difluorobenzyl group and a nitrophenylsulfonyl moiety. The structural formula can be represented as follows:

C14H15F2N3O4S\text{C}_{14}\text{H}_{15}\text{F}_2\text{N}_3\text{O}_4\text{S}

This structure suggests potential interactions with various biological targets due to the presence of electron-withdrawing groups that may enhance its reactivity and binding affinity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : The sulfonyl group is known to interact with serine residues in enzymes, potentially inhibiting their activity.
  • Modulation of Receptor Activity : Piperazine derivatives have shown promise in modulating neurotransmitter receptors, including serotonin and dopamine receptors, which are critical in neuropharmacology.

Anticancer Activity

Several studies have evaluated the anticancer properties of piperazine derivatives. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound AHeLa5.0
Compound BMCF-710.0
This compoundA549TBD

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. In vitro studies suggest that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Study on Antitumor Efficacy

A recent study assessed the antitumor efficacy of various piperazine derivatives, including this compound. The results indicated that this compound inhibited tumor growth in xenograft models, suggesting its potential as an anticancer agent.

Neuropharmacological Evaluation

Another study focused on the neuropharmacological aspects of piperazine derivatives. It was found that the compound acted as a partial agonist at serotonin receptors, which could explain its anxiolytic effects observed in behavioral assays.

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